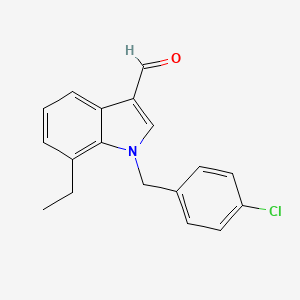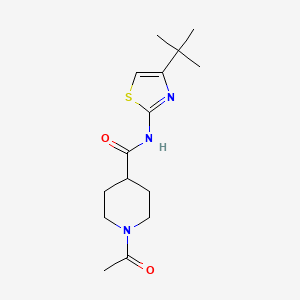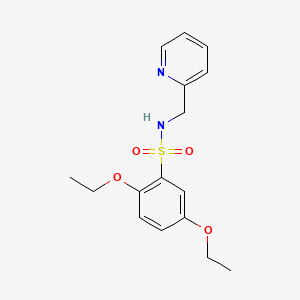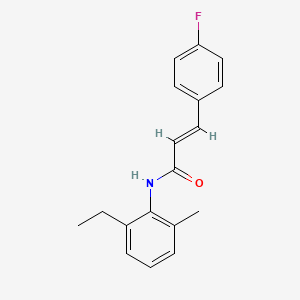
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CBL0137 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CBL0137 is not fully understood. However, it has been found to interact with the FACT (facilitates chromatin transcription) complex, which is involved in DNA transcription and repair. CBL0137 has been found to inhibit the activity of FACT, leading to the downregulation of various oncogenes and the upregulation of tumor suppressor genes. This results in the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects
CBL0137 has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce the expression of heat shock proteins, which are involved in cellular stress response. CBL0137 has also been found to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and immune response. This compound has also been found to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CBL0137 in lab experiments is its potential as a cancer therapy. This compound has been found to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. However, one limitation of using CBL0137 is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
For research on CBL0137 include investigating its potential as a cancer therapy, its mechanism of action, and improving its solubility.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde involves the reaction between 4-chlorobenzylamine and 3-ethylindole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is typically around 50-60%. The compound can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
CBL0137 has been found to have potential applications in cancer research. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CBL0137 has also been found to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO/c1-2-14-4-3-5-17-15(12-21)11-20(18(14)17)10-13-6-8-16(19)9-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSUVLWSKCDZGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-7-ethyl-1H-indole-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)


